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Compound of Interest

Compound Name: 2-Amino-1-piperidin-1-yl-ethanone
CAS No.: 5437-48-9; 5649-08-1
Cat. No.: B2997171

Get Quote

Executive Summary

H-Gly-piperidide hydrochloride (2-amino-1-(piperidin-1-yl)ethan-1-one HCI) is a pivotal amino
acid amide intermediate used in the synthesis of peptidomimetics and serine protease
inhibitors. As a hydrochloride salt of a secondary amine-derived glycinamide, it exhibits a
distinct amphiphilic profile: high aqueous solubility driven by the ionic ammonium headgroup,
juxtaposed with the lipophilic piperidine ring. This guide details its solubility limits, solvent
compatibility, and validation protocols to ensure reproducibility in synthetic workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10][11]
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Property Specification

) 2-amino-1-(piperidin-1-yl)ethan-1-one
Systematic Name

hydrochloride
Glycyl-piperidine HCI; 1-Glycylpiperidine
Synonyms )
hydrochloride
CAS Number 5437-48-9 (HCI salt)
Molecular Formula
Molecular Weight 178.66 g/mol

Amino acid amide; Heterocyclic piperidine
Structural Class

derivative
~8.0-8.2 (
pKa (Predicted)
-amino group)
Physical Form White to off-white crystalline powder

Structural Causality

The molecule consists of three distinct domains that dictate its solubility:
e Cationic Ammonium Domain (

): Provides high lattice energy in the solid state but drives rapid dissolution in high-dielectric
solvents (Water, DMSO) via ion-dipole interactions.

o Amide Linker: Acts as a hydrogen bond donor/acceptor, facilitating solubility in lower alcohols
(Methanol, Ethanol).

» Piperidine Ring: A lipophilic moiety that disrupts the water structure less than aromatic rings
but limits solubility in purely non-polar solvents (Hexane) due to the overwhelming polarity of
the salt form.

Solubility Profile: Solvent Compatibility Matrix
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The following data represents the consensus solubility behavior for glycine-derived amide
hydrochlorides.

Quantitative Solubility Classes
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Solvent Class

Representative

Solvent

Solubility
Rating

Estimated
Conc. (mg/mL)

Mechanistic
Insight

Aqueous

Water (pH 7.0)

Very Soluble

> 100 mg/mL

High solvation

enthalpy of
and

overcomes

lattice energy.

Polar Aprotic

DMSO, DMF

Freely Soluble

> 50 mg/mL

Strong dipole
interactions
stabilize the
cation; ideal for

stock solutions.

Polar Protic

Methanol,
Ethanol

Soluble

30-50 mg/mL

H-bonding
network supports
the amide
backbone;
solubility
decreases as
alkyl chain length
increases
(MeOH > EtOH >
IPA).

Chlorinated

Dichloromethane
(DCM)

Sparingly
Soluble

<1 mg/mL

The HCl salt is
too polar.
Solubility
improves
significantly with
5-10% Methanol

cosolvent.

Non-Polar

Diethyl Ether,
Hexane

Insoluble

< 0.1 mg/mL

Lack of dipole
moment in
solvent cannot

overcome the
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ionic lattice

forces.

pH-Dependent Behavior

 Acidic to Neutral (pH < 7): The compound remains protonated (

) and retains maximal water solubility.

e Basic (pH > 9): Deprotonation to the free base (H-Gly-piperidide) occurs. The free base is
significantly more soluble in organic solvents (DCM, Ethyl Acetate) and less soluble in water,
allowing for extractive workups.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
(Thermodynamic)

Use this protocol for precise saturation limits required for formulation or crystallization.

Reagents: H-Gly-piperidide HCI (dried), HPLC-grade solvents.

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
» Addition: Add the target solvent in 100

L aliquots.

o Equilibration: Vortex vigorously for 1 minute after each addition. If the solid dissolves
completely, record the volume.

e Saturation: If solid remains after 500

L, place the vial in a shaker at 25°C for 24 hours.

o Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter (pre-saturated).
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» Quantification: Evaporate a known volume of the filtrate to dryness under nitrogen and weigh
the residue.

o Calculation:

Protocol B: Kinetic Solubility Assay (High Throughput)

Use this for rapid screening during biological assay preparation.

Stock Prep: Prepare a 100 mM stock solution in pure DMSO.
 Dilution: Spike 5

L of stock into 495
L of aqueous buffer (PBS, pH 7.4) in a 96-well plate (Final conc: 1 mM, 1% DMSO).

e Incubation: Shake at 500 rpm for 2 hours at Room Temperature.
e Analysis: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

o Measurement: Analyze the supernatant via UV-Vis spectrophotometry (210—-220 nm) or
HPLC-UV against a standard curve.

o Criterion: If recovery > 85% of nominal concentration, the compound is deemed "Soluble"
at the target concentration.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended
application (Synthesis vs. Analysis).
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H-Gly-Piperidide HCI
Solvent Selection

Intended Application?

C/ChaNeAning

Reaction

Chemical Synthesis Analytical Biological Assay
(Coupling/Reaction) (HPLC/NMR) (In Vitro)
Workup/Extraction \ Peptide Coupling NMR (d6-DMSO) \RP-HPLC (Mobile Phase) &1% DMSO Final
DCM/MeOH (9:1) DMF or DMSO Water/Buffer (pH < 7) DMSO Stock -> PBS
(For solubility in organics) (High Solubility, Inert) (Max Solubility) (Avoid precipitation)

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on experimental requirements, ensuring
compound stability and solubility.

Mechanistic Insights & Handling
Solvation Thermodynamics

The dissolution of H-Gly-piperidide HCI is enthalpically driven in water. The hydration energy of
the chloride ion and the ammonium cation exceeds the crystal lattice energy.

« Caution: In organic solvents like DCM, the lattice energy dominates. To solubilize in DCM,
one must either:

o Break the lattice: Add a hydrogen-bond donor cosolvent (MeOH).
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o lon Exchange: Neutralize with a base (TEA/DIEA) to generate the free base, which is
lipophilic.

Hygroscopicity & Stability

As a hydrochloride salt of a primary amine, the compound is hygroscopic.
o Storage: Store at -20°C in a desiccator.

» Handling: Equilibrate to room temperature before opening to prevent condensation, which
can lead to hydrolysis of the amide bond over extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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